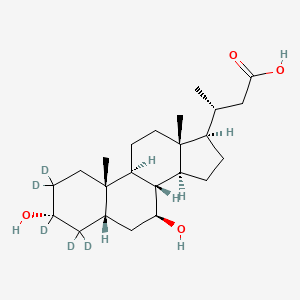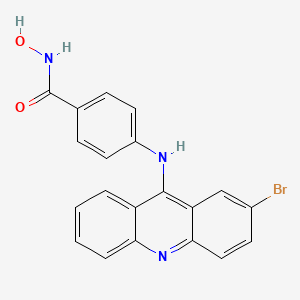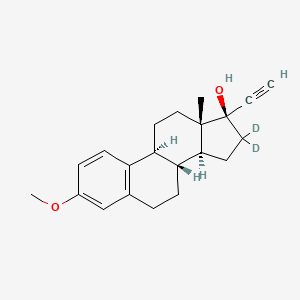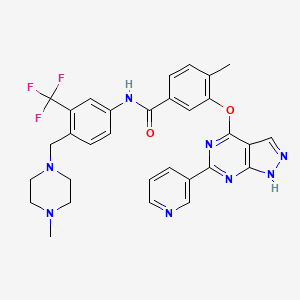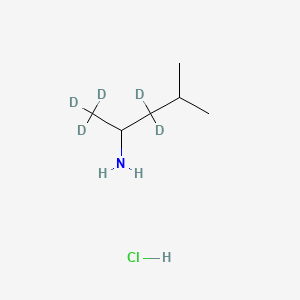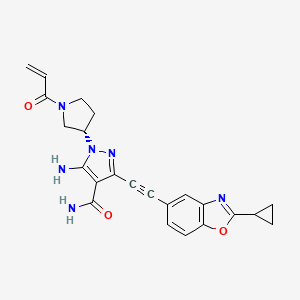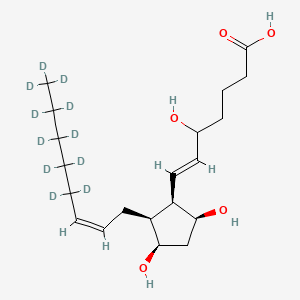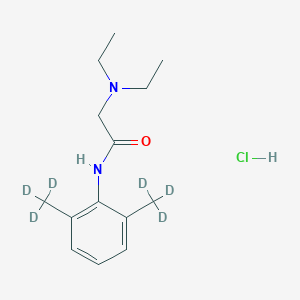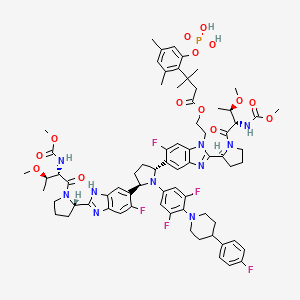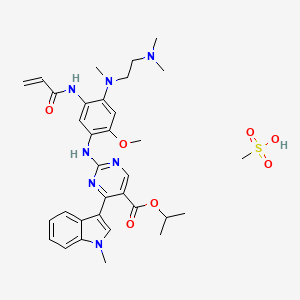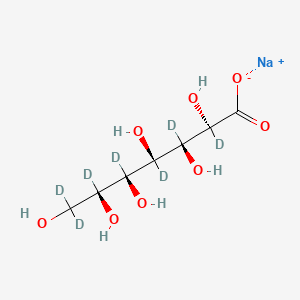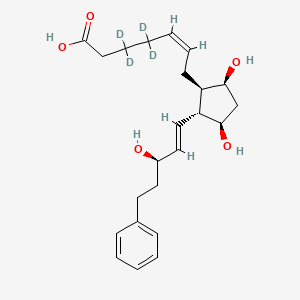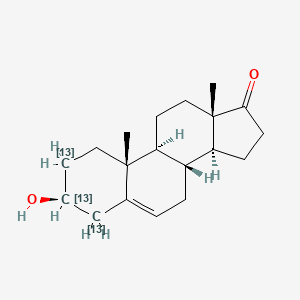
Bcr-abl-IN-4
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Bcr-abl-IN-4 is a small molecule inhibitor specifically designed to target the Bcr-Abl fusion protein, which is a product of the Philadelphia chromosome translocation. This fusion protein is a constitutively active tyrosine kinase that plays a crucial role in the pathogenesis of chronic myeloid leukemia and some cases of acute lymphoblastic leukemia
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Bcr-abl-IN-4 typically involves multiple steps, including the formation of key intermediates and the final coupling reactions. The synthetic route may include:
Formation of the core structure: This involves the construction of the central scaffold of the molecule, often through cyclization reactions.
Functionalization: Introduction of various functional groups to the core structure to enhance binding affinity and specificity.
Coupling Reactions: Final steps involve coupling the functionalized core with other molecular fragments to complete the synthesis.
Common reagents used in these reactions include palladium catalysts, bases like potassium carbonate, and solvents such as dimethylformamide .
Industrial Production Methods
Industrial production of this compound involves scaling up the laboratory synthesis to a larger scale while ensuring the purity and yield of the final product. This often requires optimization of reaction conditions, purification processes, and quality control measures to meet regulatory standards.
化学反应分析
Types of Reactions
Bcr-abl-IN-4 undergoes various chemical reactions, including:
Oxidation: Introduction of oxygen atoms into the molecule, often using oxidizing agents like hydrogen peroxide.
Reduction: Removal of oxygen atoms or addition of hydrogen atoms, typically using reducing agents such as sodium borohydride.
Substitution: Replacement of one functional group with another, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Alkyl halides, nucleophiles like amines or thiols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated compounds.
科学研究应用
Bcr-abl-IN-4 has a wide range of scientific research applications, including:
Chemistry: Used as a tool compound to study the structure-activity relationships of tyrosine kinase inhibitors.
Biology: Employed in cell-based assays to investigate the role of Bcr-Abl in cell signaling and proliferation.
Medicine: Utilized in preclinical and clinical studies to evaluate its efficacy and safety in treating chronic myeloid leukemia and acute lymphoblastic leukemia.
Industry: Applied in the development of new therapeutic agents targeting tyrosine kinases.
作用机制
Bcr-abl-IN-4 exerts its effects by binding to the ATP-binding site of the Bcr-Abl fusion protein, thereby inhibiting its kinase activity . This prevents the phosphorylation of downstream signaling molecules, leading to the inhibition of cell proliferation and induction of apoptosis in leukemia cells. The molecular targets involved include the Bcr-Abl protein itself and various downstream effectors such as STAT5 and PI3K .
相似化合物的比较
Similar Compounds
Imatinib: The first tyrosine kinase inhibitor developed for chronic myeloid leukemia.
Dasatinib: A second-generation inhibitor with broader activity against Bcr-Abl mutants.
Nilotinib: Another second-generation inhibitor with improved potency and selectivity.
Bosutinib: Targets both Bcr-Abl and Src family kinases.
Ponatinib: Effective against Bcr-Abl mutants, including the T315I mutation.
Uniqueness
Bcr-abl-IN-4 is unique in its specific binding affinity and inhibitory activity against the Bcr-Abl fusion protein. It has been designed to overcome resistance mechanisms that limit the efficacy of other tyrosine kinase inhibitors, making it a valuable addition to the arsenal of targeted therapies for leukemia .
属性
分子式 |
C27H24ClF2N5O4 |
|---|---|
分子量 |
556.0 g/mol |
IUPAC 名称 |
N-[4-[chloro(difluoro)methoxy]phenyl]-5-(6-cyclopropyl-5-oxo-7H-pyrrolo[3,4-b]pyridin-3-yl)-6-[(3R)-3-hydroxypyrrolidin-1-yl]pyridine-3-carboxamide |
InChI |
InChI=1S/C27H24ClF2N5O4/c28-27(29,30)39-20-5-1-17(2-6-20)33-25(37)16-10-21(24(32-12-16)34-8-7-19(36)13-34)15-9-22-23(31-11-15)14-35(26(22)38)18-3-4-18/h1-2,5-6,9-12,18-19,36H,3-4,7-8,13-14H2,(H,33,37)/t19-/m1/s1 |
InChI 键 |
YKODBSQOEOUPRJ-LJQANCHMSA-N |
手性 SMILES |
C1CN(C[C@@H]1O)C2=C(C=C(C=N2)C(=O)NC3=CC=C(C=C3)OC(F)(F)Cl)C4=CC5=C(CN(C5=O)C6CC6)N=C4 |
规范 SMILES |
C1CC1N2CC3=C(C2=O)C=C(C=N3)C4=C(N=CC(=C4)C(=O)NC5=CC=C(C=C5)OC(F)(F)Cl)N6CCC(C6)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


